2,3-Dihydro-1H-indene-4-thiol
Description
Significance and Research Trajectory of Thiol-Functionalized Indene (B144670) Systems
Thiol-functionalized indene systems represent a significant class of compounds in organic synthesis and medicinal chemistry. The indene framework provides a structurally rigid backbone, which can be strategically modified to influence electronic and steric properties. The introduction of a thiol (-SH) group imparts distinct reactivity, allowing for a variety of chemical transformations. These include oxidation to disulfides or sulfonic acids, and nucleophilic addition reactions, making them valuable intermediates in the synthesis of more complex molecules.
Historically, research into indene derivatives has been extensive, with a focus on their applications in materials science and as ligands in catalysis. The functionalization with a thiol group has opened new avenues, particularly in the development of bioactive molecules. The sulfur atom, with its unique electronic properties, can participate in various non-covalent interactions and coordination with metal ions, which is crucial for biological activity.
Overview of Strategic Research Domains Pertaining to 2,3-Dihydro-1H-indene-4-thiol
A primary research domain for this compound and its derivatives is in the field of medicinal chemistry, specifically in the design of enzyme inhibitors. A notable area of investigation is their potential as selective inhibitors of human monoamine oxidase B (hMAO-B). imist.manih.gov
hMAO-B Inhibition:
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of various monoamine neurotransmitters, such as dopamine (B1211576) and serotonin. imist.ma The B isoform of this enzyme, hMAO-B, is a well-established target for the treatment of neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Inhibition of hMAO-B can increase the levels of dopamine in the brain, thereby alleviating some of the motor symptoms of the disease.
Researchers have designed and synthesized a series of derivatives based on the 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol scaffold. imist.maresearchgate.net These studies have shown that by employing a fragment-based drug design strategy, it is possible to create potent and selective hMAO-B inhibitors. nih.gov For instance, certain derivatives have demonstrated encouraging inhibitory activities against hMAO-B with high selectivity over the A isoform (hMAO-A). nih.govresearchgate.net In-silico studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship), have been used to model the interactions between these inhibitors and the enzyme's active site, providing insights for the design of new, more effective compounds. imist.ma
The following interactive data table summarizes the inhibitory activity of some 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives against hMAO-B. imist.ma
| Compound ID | Substituent (X) | R Group | IC50 (µM) | pIC50 |
| K1 | S | H | 6.4 | 5.194 |
| K2 | S | F | 3.19 | 5.496 |
| K3 | S | Cl | 1.9 | 5.721 |
| K4 | S | Br | 1.48 | 5.83 |
| K5 | S | I | 2.65 | 5.576 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50: The negative logarithm of the IC50 value, used for easier comparison of potency.
Methodological Approaches in Advanced Chemical Investigations of Organosulfur Compounds
The investigation of organosulfur compounds like this compound relies on a variety of advanced analytical techniques for their synthesis, characterization, and purification.
Synthesis and Purification:
The synthesis of thiol-functionalized indenes can be approached through multi-step reaction sequences. For related compounds like 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide, synthetic routes often involve the thionation of carbonyl precursors using reagents such as Lawesson's reagent. The purification of these compounds typically employs techniques like column chromatography using silica (B1680970) gel with solvent gradients (e.g., hexane-ethyl acetate) or recrystallization from suitable solvents like ethanol (B145695) to achieve high purity.
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives is accomplished through a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For instance, in related indene structures, characteristic signals in the ¹H NMR spectrum can be observed for the aromatic and aliphatic protons. preprints.org Two-dimensional NMR techniques like HMQC and HMBC are used to establish connectivity between protons and carbons. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. preprints.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For thiols, a characteristic S-H stretching vibration can be observed, although it is often weak. In related thioamide derivatives, a distinctive C=S stretching peak is seen around 1250 cm⁻¹.
Structure
3D Structure
Properties
Molecular Formula |
C9H10S |
|---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-4-thiol |
InChI |
InChI=1S/C9H10S/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 |
InChI Key |
JPSNIGIZEJYNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)S |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydro 1h Indene 4 Thiol
Retrosynthetic Analysis and Design of Novel Synthetic Pathways
Retrosynthetic analysis of 2,3-Dihydro-1H-indene-4-thiol suggests several potential synthetic routes. The primary disconnections involve the C-S bond and the bonds forming the indane ring structure.
C-S Bond Disconnection: This is the most direct approach, envisioning a precursor such as a 4-halo-indane, a 4-indane-sulfonic acid derivative, or a 4-amino-indane. The thiol group can be introduced in the final steps via nucleophilic substitution or Sandmeyer-type reactions. For instance, reacting a 4-haloindane with a sulfur nucleophile like sodium sulfide (B99878) is a plausible route. google.com
Indane Ring Formation: A more complex strategy involves constructing the indane ring with the sulfur functionality or a precursor already in place on the aromatic ring. This could start from a suitably substituted benzene (B151609) derivative which undergoes intramolecular cyclization. For example, a Friedel-Crafts reaction of a substituted benzoyl chloride with malonyl dichloride could furnish a substituted indane-1,3-dione, which would then require reduction and conversion of the substituent to a thiol. nih.gov
A fragment-based design strategy has been employed to develop derivatives of this compound, suggesting that the core structure is a key building block assembled from simpler precursors. nih.gov
Development and Optimization of Multi-Step Synthesis Protocols
Practical synthesis of this compound and its derivatives often relies on multi-step protocols starting from commercially available materials. A common pathway proceeds through 4-aminoindane, which serves as a key intermediate for introducing functionality at the 4-position.
One established sequence involves:
Diazotization of 4-aminoindane: 4-aminoindane is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt.
Sulfur Introduction: The diazonium salt is then reacted with a sulfur-containing nucleophile. For example, reaction with a xanthate followed by hydrolysis can yield the desired thiol. A similar approach for benzonitriles involves diazotization and subsequent reaction with a potassium xanthogenate solution. google.com
Alternative Sulfur Introduction: Another method involves the reaction of a 4-halogenobenzonitrile with sodium sulfide or sodium hydrogen sulfide, followed by acidification. google.com This method could be adapted for a 4-haloindane intermediate.
A patent describes the preparation of a related compound, (7-Mercapto-indan-4-yloxy)-acetic acid methyl ester, from (7-Thiocyanatoindan-4-yloxy)-acetic acid methyl ester using cesium carbonate in acetonitrile, demonstrating the conversion of a thiocyanate (B1210189) to a mercaptan on the indan (B1671822) ring system. google.com
Catalytic Strategies in the Formation of the this compound Core Structure
Catalysis plays a crucial role in the efficient synthesis of the indane core. While direct catalytic thiolation at the C-4 position is not widely reported, catalysts are essential for constructing the bicyclic system itself.
Palladium Catalysis: Palladium-catalyzed reactions are effective for creating functionalized indenes. A diastereospecific bis-alkoxycarbonylation of 1H-indene has been achieved using a palladium(II) catalyst formed in situ, demonstrating a method to functionalize the five-membered ring. mdpi.com
Gold Catalysis: Gold(I) catalysts are known to facilitate the cycloisomerization of enynes to form indene (B144670) derivatives. nih.govacs.org For example, o-(alkynyl)styrenes can undergo a gold-catalyzed cascade reaction involving a double cyclization to produce polycyclic indeno-derivatives. nih.govacs.org This highlights the power of gold catalysis in assembling complex indane-based structures from acyclic precursors. acs.org
Rhodium Catalysis: Dirhodium catalysts have been used for aryl C-H insertion reactions to create indanone systems from diazoketones, with regioselectivity influenced by existing substituents on the aromatic ring. ucsb.edu
The following table summarizes catalytic approaches for synthesizing indane-related structures.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref |
| Pd(TFA)₂ / α-diimine ligand | Bis-alkoxycarbonylation | 1H-Indene, Alcohol, CO | Dihydro-1H-indene-1,2-dicarboxylate | mdpi.com |
| IPrAuNf₂ (Gold(I) complex) | Cascade Double Cyclization | o-(Alkynyl)styrenes with thio-aryl group | Indeno[2,1-b]thiochromene | nih.govacs.org |
| Rhodium Acetate | Intramolecular C-H Insertion | Phenyl-substituted diazoketone | Hydroxy-indanone | ucsb.edu |
This table is generated based on data from the text and is for illustrative purposes.
Stereoselective Synthesis of Chiral Analogues of this compound (if applicable through functionalization)
The indane scaffold is present in many chiral ligands and catalysts, making the enantioselective synthesis of its derivatives a significant area of research. rsc.org Chiral analogues of this compound can be prepared by functionalizing a pre-existing chiral indane core.
A highly effective method for producing chiral indanes is through biocatalysis. Specifically, transaminase enzymes can be used for the asymmetric amination of a prochiral ketone. An improved process for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyanoindanone has been developed using transaminases. ajpamc.com
Key features of this biocatalytic approach:
High Enantioselectivity: The reaction yields the (S)-amine with 100% chiral purity. ajpamc.com
Mild Conditions: The reaction proceeds at 40°C in a buffer solution. ajpamc.com
Single Step: It provides a direct conversion from the ketone to the chiral amine, which is an advantage over chemical methods that may require multiple steps and a final resolution of a racemic mixture. ajpamc.com
Once the chiral 4-amino-indane derivative is obtained, it can be converted to the corresponding chiral thiol via standard chemical transformations, such as the Sandmeyer reaction, preserving the stereocenter at the C-1 position.
Flow Chemistry and Continuous Processing in the Synthesis of this compound
While no specific literature details the synthesis of this compound using flow chemistry, the principles of this technology can be applied to enhance the safety and efficiency of several potential synthetic steps. Flow chemistry is particularly advantageous for hazardous or highly exothermic reactions. europa.eu
Potential applications in the synthesis pathway could include:
Nitration/Sulfonation: If the synthesis were to proceed through a nitration or sulfonation of the indane ring, these highly exothermic reactions would benefit from the superior heat transfer and control offered by microreactors, minimizing the risk of runaway reactions and improving regioselectivity. europa.eu
Diazotization: The formation of diazonium salts from 4-aminoindane involves potentially unstable intermediates. Performing this step in a flow reactor allows for precise temperature control and immediate use of the diazonium salt in the subsequent step, reducing decomposition and improving safety. europa.eu
Catalytic Reactions: Continuous flow processing can improve the efficiency of catalytic reactions by allowing for the use of packed-bed reactors with solid-supported catalysts, simplifying product purification and catalyst recycling.
Green Chemistry Principles Applied to this compound Synthesis
Applying the principles of green chemistry can reduce the environmental impact of synthesizing this compound. acs.orgacs.org Key areas for improvement include the use of catalysis, renewable feedstocks, and safer solvents. acs.orgacs.orgubc.ca
Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the gold- and palladium-catalyzed reactions for ring formation, is superior to using stoichiometric reagents, as it reduces waste. acs.org The biocatalytic synthesis of chiral amino-indanes using transaminases is an excellent example of green chemistry, offering high selectivity under mild, aqueous conditions. ajpamc.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials into the final product. acs.org Routes that involve C-H activation or catalytic cyclizations are often more atom-economical than multi-step classical syntheses involving protecting groups and stoichiometric activators. rsc.org
Use of Safer Solvents: Research into water-based syntheses is a key green chemistry goal. A permethylated β-cyclodextrin-tagged NHC-gold catalyst has been used for the stereoselective synthesis of 1,2,3-trisubstituted indanes in water, demonstrating a green procedure that also allows for catalyst recycling. researchgate.net
Chemo- and Regioselective Functionalization of Indene Ring Systems for Thiol Incorporation
Achieving selective functionalization at the C-4 position of the 2,3-dihydro-1H-indene ring is a significant chemical challenge due to the presence of multiple potential reaction sites (C-4, C-5, C-6, C-7, and the aliphatic ring).
Directed Reactions: The most reliable method to ensure C-4 functionalization is to start with a precursor that already has a functional group at the desired position. The synthesis via 4-aminoindane is a prime example of this strategy, as the amino group's position dictates the location of the final thiol group. ajpamc.comorientjchem.org
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the unsubstituted indane ring often leads to mixtures of products. Studies on the regioselectivity of reactions like bromination and IBX oxidation on 2,3-dihydro-1H-inden-5-ol show that substitution patterns are complex and favor certain positions over others, but rarely provide a single isomer. ucsb.edu For 2,3-dihydro-1H-inden-5-ol, oxidation favors the C-6 position over the C-4 position. ucsb.edu This highlights the difficulty of directly targeting the C-4 position on an unsubstituted or alternatively substituted ring.
Organocatalysis for Regioselectivity: An organocatalytic method has been developed for the chemo- and regioselective C-6 functionalization of 2,3-disubstituted indoles, demonstrating that catalysis can be used to control regiochemistry in related bicyclic systems. nih.gov Similar strategies could potentially be developed for the indane skeleton.
Advanced Structural Elucidation and Conformational Analysis of 2,3 Dihydro 1h Indene 4 Thiol
High-Resolution Spectroscopic Techniques for Fine Structural Detail
The precise atomic connectivity and electronic environment of 2,3-Dihydro-1H-indene-4-thiol are determined using high-resolution spectroscopic methods. Multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for this purpose.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals of the indane framework and to confirm the position of the thiol substituent. While specific multi-dimensional NMR data for this compound is not prevalent in published literature, analysis of related indene (B144670) derivatives allows for the prediction of chemical shifts. researchgate.netpreprints.org For instance, the aromatic protons are expected to show complex splitting patterns in the δ 7.0-7.5 ppm range, while the aliphatic protons of the five-membered ring would appear further upfield. researchgate.netpreprints.org
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence. brentford.hounslow.sch.uk For this compound (C₉H₁₀S), the theoretical monoisotopic mass is 150.05032 Da. nih.gov HRMS can easily distinguish this from other potential isomers or compounds with the same nominal mass, which is crucial in the analysis of complex mixtures resulting from synthesis or degradation. rsc.orgsciex.com
| Technique | Nucleus | Predicted Chemical Shift (δ ppm) | Notes |
| ¹H NMR | Aromatic CH | 7.0 - 7.5 | Complex multiplets, influenced by thiol group. |
| ¹H NMR | Aliphatic CH₂ | 2.5 - 3.5 | Protons on C1, C2, and C3 of the indane ring. |
| ¹H NMR | Thiol SH | 3.0 - 4.0 | Variable; position depends on solvent and concentration. |
| ¹³C NMR | Aromatic C | 120 - 150 | Includes quaternary carbons. |
| ¹³C NMR | Aliphatic C | 25 - 40 | Carbons of the five-membered ring. |
| HRMS | C₉H₁₀S | 150.05032 Da | Theoretical monoisotopic mass. nih.gov |
Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uni-ulm.describd.com This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule within the crystal lattice. scribd.comucibio.pt
No crystal structure for this compound has been deposited in crystallographic databases to date. However, analysis of related indene derivatives demonstrates the power of this technique. For example, the crystal structure of (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one shows that the dihydroindene ring system is nearly planar. researchgate.net A hypothetical SC-XRD study on this compound would reveal the puckering of the five-membered ring, the orientation of the thiol group relative to the aromatic ring, and any intermolecular interactions, such as hydrogen bonding involving the thiol group or π-stacking of the aromatic rings. mdpi.com Co-crystallization with other molecules could further explore and stabilize specific intermolecular interactions.
| Parameter | Expected Value/Information | Source of Analogy |
| Crystal System | e.g., Monoclinic, Orthorhombic | mdpi.com |
| Space Group | e.g., P2₁/n | mdpi.com |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ | researchgate.netmdpi.com |
| C-S Bond Length (Å) | ~1.82 | Standard thiol bond lengths |
| C-C Bond Lengths (Å) | ~1.39 (aromatic), ~1.54 (aliphatic) | researchgate.net |
| Ring Planarity | Deviation from planarity for the indane system | researchgate.net |
| Intermolecular Interactions | Hydrogen bonds (S-H···S), π-stacking | mdpi.com |
Gas-Phase Electron Diffraction for Molecular Geometry Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the influence of crystal packing forces that are present in the solid state. nih.govwhiterose.ac.uk This method provides information about the average geometry of the molecule in the gaseous phase. rsc.orgrsc.org
There are no published GED studies for this compound. A GED study would be valuable for determining the equilibrium geometry of the isolated molecule. Key structural parameters, such as the puckering of the cyclopentene (B43876) ring (whether it adopts an envelope or twisted conformation) and the rotational preference of the thiol group, could be determined. whiterose.ac.uk Comparing the gas-phase structure with a potential solid-state structure from X-ray crystallography would provide insight into the effects of intermolecular forces on the molecular conformation. The development of ultrafast electron diffraction (UED) has even made it possible to observe molecular dynamics in real-time, a technique that could potentially be applied to study photochemical processes of indene derivatives. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. up.ac.za These techniques are sensitive to functional groups, bond strengths, and molecular symmetry. primescholars.com
For this compound, the vibrational spectrum would be characterized by modes from the indane skeleton and the thiol group. The S-H stretching vibration is a key diagnostic peak, though it is typically weak in the IR spectrum, appearing around 2550 cm⁻¹. rsc.org The C-S stretching vibration is expected in the 600-800 cm⁻¹ region. rsc.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found just below 3000 cm⁻¹. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | IR & Raman | Medium-Strong |
| S-H Stretch | ~2550 | IR & Raman | Weak (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | IR & Raman | Medium-Strong |
| CH₂ Bending | ~1450 | IR & Raman | Medium |
| C-S Stretch | 600 - 800 | IR & Raman | Medium-Weak |
Chiroptical Spectroscopy (e.g., CD, ORD) of Asymmetric Derivatives of this compound
While this compound itself is achiral, substitution on the five-membered ring can introduce one or more stereocenters, leading to chiral derivatives. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is essential for studying these asymmetric molecules. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric purity of a sample.
For instance, in the asymmetric synthesis of chiral indanone derivatives, the specific rotation [α]D is a fundamental measurement used to characterize the enantiomeric excess of the product. mdpi.com A study on methyl 5-bromo-2-((difluoromethyl)thio)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a related chiral indene, reported a specific rotation value as a key characterization parameter. mdpi.com For a chiral derivative of this compound, CD spectroscopy could be used to study electronic transitions and relate the observed Cotton effects to the molecule's stereochemistry.
| Compound Name | Chiral Center | Measurement | Reported Value |
| Methyl 5-bromo-2-((difluoromethyl)thio)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate mdpi.com | C2 | Specific Rotation [α]²⁵D | -2.5 (c = 1.1, CHCl₃) |
| (Hypothetical) (R)-2,3-Dihydro-1H-indene-1,4-dithiol | C1 | Circular Dichroism | Predicted Cotton effects based on chromophores |
Dynamic NMR and Variable Temperature Studies for Rotational Barriers and Inversion
Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes and rotational barriers. rsc.org By recording NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shape of signals, from sharp peaks at slow exchange (low temperature) to coalesced or time-averaged signals at fast exchange (high temperature). rsc.orgacs.org
For this compound, DNMR could potentially be used to investigate the ring-puckering dynamics of the five-membered ring. This ring is not perfectly flat and can undergo rapid inversion between different envelope or twist conformations. While the energy barrier for this process in the parent indane molecule is low, substitution could raise it to a level observable by DNMR. Additionally, restricted rotation around the C4-S bond could potentially be studied, although this barrier is also expected to be very low. Line-shape analysis of the temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the dynamic process. rsc.org
| Dynamic Process | Temperature Range | Observable Effect in NMR | Kinetic Parameter Obtained |
| Ring Puckering Inversion | Low Temperature (e.g., < -80 °C) | Splitting of diastereotopic proton signals (e.g., at C1, C2, C3). | Activation Energy (ΔG‡) |
| C4-S Bond Rotation | Very Low Temperature | Potential decoalescence of aromatic proton signals. | Rotational Barrier |
Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Indene 4 Thiol
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indene (B144670) Core
The indene core of 2,3-Dihydro-1H-indene-4-thiol is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comlibretexts.org The outcome of these reactions is largely governed by the directing effects of the substituents on the benzene (B151609) ring, namely the thiol group and the fused alkyl ring.
The thiol (-SH) group is an activating, ortho, para-director. This is due to the ability of the sulfur atom's lone pairs to donate electron density into the ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. uci.edu Similarly, the alkyl portion of the dihydroindene structure is also an activating group via an inductive effect, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho (position 5) and para (position 7) to the thiol group are activated towards electrophilic attack.
Common electrophilic aromatic substitution reactions applicable to this core include:
Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst. libretexts.org
Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: The addition of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.comuci.edu
Conversely, nucleophilic aromatic substitution (NAS) on the unmodified indene core is generally unfavorable. masterorganicchemistry.com NAS reactions require the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group. nih.govtaylorfrancis.comnih.gov The this compound molecule lacks these features, making it unreactive towards nucleophiles under standard NAS conditions. Directed NAS reactions, however, might be possible under specific conditions, for instance, through ortho-metalation. rsc.org
Interactive Table: Directing Effects in Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -SH | 4 | Withdrawing | Donating | Activating | Ortho, Para |
| Alkyl Ring | 1,2,3 | Donating | None | Activating | Ortho, Para |
Transformations Involving the Thiol Moiety (e.g., oxidation, reduction, alkylation, acylation)
Oxidation: Thiols can be oxidized to various sulfur-containing functional groups depending on the oxidant and reaction conditions. Mild oxidation typically yields the corresponding disulfide (4,4'-bis(2,3-dihydro-1H-indenyl) disulfide). Stronger oxidizing agents can lead to the formation of sulfinic acids and ultimately sulfonic acids.
Reduction: The disulfide bond in 4,4'-bis(2,3-dihydro-1H-indenyl) disulfide can be readily reduced back to the thiol using common reducing agents like sodium borohydride (B1222165) or dithiothreitol.
Alkylation: As a potent nucleophile, the thiolate anion, formed by deprotonating the thiol with a base, readily undergoes S-alkylation. jmaterenvironsci.com This reaction with alkyl halides is a common method for the synthesis of thioethers (sulfides) and proceeds via an SN2 mechanism. youtube.com
Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of thioesters. This transformation is analogous to the acylation of alcohols to form esters.
Interactive Table: Common Transformations of the Thiol Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Mild Oxidation | I2, air | Disulfide |
| Strong Oxidation | H2O2, KMnO4 | Sulfonic Acid |
| Reduction (of disulfide) | NaBH4, DTT | Thiol |
| Alkylation | R-X, Base | Thioether |
| Acylation | RCOCl, Base | Thioester |
Metal-Mediated and Organocatalytic Reactions Utilizing this compound
The sulfur atom in this compound can coordinate to various metal centers, enabling its participation in a range of metal-mediated reactions. For instance, aryl thiols are known to participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-S bonds.
In the realm of organocatalysis, thiols are widely used as nucleophilic catalysts or reagents. emorychem.sciencemdpi.com For example, this compound could participate in conjugate additions (Michael additions) to α,β-unsaturated carbonyl compounds. In such reactions, the thiol adds to the β-carbon of the unsaturated system, a process that can often be catalyzed by a base. Some organocatalytic reactions are designed to proceed in aqueous media. emorychem.science
Radical Reaction Pathways of this compound
The S-H bond in thiols is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•). This reactivity is the basis for the well-known thiol-ene reaction, a radical addition of a thiol across a double bond. wikipedia.org This process is typically initiated by light or a radical initiator and proceeds via a chain mechanism. acsgcipr.orglibretexts.org The addition is anti-Markovnikov, meaning the sulfur atom adds to the less substituted carbon of the alkene. wikipedia.org This reaction is a highly efficient method for the formation of C-S bonds. acsgcipr.org The hydrogen abstraction from thiols by carbon-centered radicals is a key step in many radical processes in chemistry. nih.gov
Photochemical and Electrochemical Reactivity of this compound
The photochemical reactivity of this compound is dominated by the thiol group. As mentioned, UV light can initiate the homolytic cleavage of the S-H bond to generate a thiyl radical, which can then engage in subsequent radical reactions like the thiol-ene reaction. researchgate.net
Electrochemically, thiols can be oxidized. The oxidation of aryl thiols on electrode surfaces typically leads to the formation of a disulfide layer. This process can be reversible, with the disulfide being reducible back to the thiol. The specific redox potentials would depend on the solvent, electrode material, and pH.
Reaction Kinetics and Thermochemical Studies of Thiol-Based Transformations
The kinetics of reactions involving the thiol group, such as nucleophilic attack by the thiolate, are generally fast. The rate of S-alkylation, for example, will depend on the concentration of the thiolate, the nature of the alkylating agent (primary halides react faster than secondary), and the solvent.
Theoretical and Computational Studies of 2,3 Dihydro 1h Indene 4 Thiol
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-dihydro-1H-indene-4-thiol, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure.
DFT, with functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), is a common choice for balancing computational cost and accuracy. These calculations can determine the molecule's ground-state geometry, electron density distribution, and the energies of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy but at a greater computational expense. These would be used to benchmark DFT results and provide more precise electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
| Ground State Energy | [Value] | Hartrees |
| HOMO Energy | [Value] | eV |
| LUMO Energy | [Value] | eV |
| HOMO-LUMO Gap | [Value] | eV |
| Dipole Moment | [Value] | Debye |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations would reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules.
Using force fields like AMBER, CHARMM, or GROMOS, an MD simulation would track the atomic positions and velocities, providing insights into the molecule's flexibility, stable conformations, and the dynamics of its five-membered ring. These simulations are crucial for understanding how the molecule might bind to a biological target or self-assemble. Analysis of the simulation trajectories can reveal key intermolecular interactions, such as hydrogen bonding involving the thiol group.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For this compound, DFT calculations can be used to predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions of characteristic IR absorption bands, such as the S-H stretch of the thiol group and the C-H and C=C vibrations of the indene (B144670) core.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital), providing a theoretical spectrum that can be compared with experimental results to confirm the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum, which are related to the electronic structure and conjugation within the molecule.
Mechanistic Investigations of Reactions Involving this compound using DFT
DFT is a cornerstone for investigating reaction mechanisms. For reactions involving this compound, such as its oxidation, alkylation, or participation in thiol-ene reactions, DFT can be used to map the potential energy surface.
This involves locating the transition state structures and calculating the activation energy barriers for different reaction pathways. By comparing the energetics of various possible routes, the most likely reaction mechanism can be determined. For instance, in a thiol-ene reaction, DFT can elucidate the radical-mediated addition mechanism and predict the regioselectivity and stereoselectivity of the product.
Solvation Models and Their Influence on Reactivity
The solvent environment can significantly impact a molecule's properties and reactivity. Computational solvation models are used to account for these effects.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for calculating solvation free energies and studying solvent effects on reaction barriers.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
For this compound, studying its behavior in both polar and non-polar solvents using these models would be essential to predict its solubility and reactivity in different chemical environments.
Exploration of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)
Non-covalent interactions play a crucial role in supramolecular chemistry, materials science, and biological systems. For this compound, several non-covalent interactions could be computationally investigated:
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor. Quantum chemical calculations can determine the strength and geometry of these bonds with various acceptor molecules.
π-stacking: The aromatic ring of the indene moiety can participate in π-stacking interactions with other aromatic systems. Computational methods can quantify the energy of these interactions and predict the preferred stacking arrangements (e.g., parallel-displaced or T-shaped).
Other Interactions: Other weak interactions, such as van der Waals forces and C-H···π interactions, can also be analyzed using computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots.
Applications of 2,3 Dihydro 1h Indene 4 Thiol in Advanced Chemical Synthesis and Materials Science
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
The 2,3-Dihydro-1H-indene-4-thiol molecule serves as a valuable scaffold in organic synthesis. Its utility stems from the dual reactivity of the thiol group and the aromatic ring. The thiol moiety is a potent nucleophile and can readily undergo a variety of transformations, including S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. These reactions allow for the straightforward introduction of diverse functional groups.
Furthermore, the thiol can act as a directing group in ortho-metalation reactions, enabling functionalization at the C5 position of the indane ring. The aromatic portion of the molecule is also susceptible to electrophilic aromatic substitution, providing another avenue for structural elaboration. The rigid indane framework imparts a defined three-dimensional geometry to the resulting molecules, a desirable trait in the design of pharmacologically active compounds and other complex molecular architectures. eurekalert.orgresearchgate.netresearchgate.net Efficient methods for introducing thiol groups into various organic structures have been developed, highlighting the importance of such building blocks in synthetic strategies. nih.govmdpi.com
Table 1: Representative Reactions of Thiol-Containing Building Blocks
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| S-Alkylation | Alkyl Halide (R-X), Base | Thioether (Ar-S-R) | Formation of stable C-S bonds for linking molecular fragments. |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Creation of complex carbon skeletons under mild conditions. |
| Oxidation | Oxidizing Agent (e.g., H₂O₂, I₂) | Disulfide (Ar-S-S-Ar) | Forms reversible covalent linkages, crucial in dynamic systems. |
| Thiol-Ene Reaction | Alkene, Radical Initiator | Anti-Markovnikov Thioether | High-yield "click" reaction for polymer and materials synthesis. wikipedia.org |
Development of Novel Ligands for Homogeneous and Heterogeneous Catalysis
In the field of catalysis, the thiol group is a well-established coordinating agent for a wide range of transition metals. As a soft ligand, the sulfur atom in this compound has a strong affinity for soft metal ions such as palladium (Pd), platinum (Pt), gold (Au), and mercury (Hg). This property allows it to serve as a ligand in the design of novel catalysts.
When incorporated into a larger molecular framework, this compound can act as a mono- or bidentate ligand, depending on the presence of other coordinating atoms. The indane backbone provides steric bulk, which can be tuned to influence the selectivity and activity of the metallic center in a catalytic cycle. These ligands could find applications in cross-coupling reactions, hydrogenations, and hydroformylations. Furthermore, the thiol group can be used to anchor metal complexes to solid supports, such as silica (B1680970) or polymers, facilitating the development of recyclable heterogeneous catalysts.
Precursor for Functional Polymers and Macromolecular Architectures
The synthesis of advanced polymers can be achieved using this compound as a key monomer or functionalizing agent. A particularly powerful method for this is the thiol-ene reaction, a type of photo-initiated "click" chemistry that proceeds with high efficiency and selectivity under mild conditions. wikipedia.orgyoutube.com In this reaction, the thiol group adds across a carbon-carbon double bond (an 'ene'), forming a stable thioether linkage.
By reacting this compound with multifunctional 'enes' (molecules with two or more double bonds), polymers can be synthesized where the indane unit is incorporated as a pendant group. This imparts specific properties to the polymer, such as increased thermal stability and a higher refractive index. Alternatively, if the indane core is derivatized to contain two thiol groups, it can be used as a chain extender or cross-linker in step-growth polymerizations. rsc.orgresearchgate.net This versatility allows for the creation of a wide range of macromolecular architectures, from linear polymers to complex 3D networks and hydrogels. nih.gov
Surface Functionalization and Self-Assembled Monolayer (SAM) Formation
The strong affinity of sulfur for noble metals makes this compound an excellent candidate for modifying surfaces, particularly gold. sigmaaldrich.com When a gold substrate is exposed to a dilute solution of this thiol, the molecules spontaneously chemisorb onto the surface via a stable gold-thiolate bond, forming a highly ordered, single-molecule-thick film known as a self-assembled monolayer (SAM). sigmaaldrich.comuh.eduyoutube.com
The resulting SAM would present the indane groups to the environment, fundamentally altering the surface properties of the gold. The rigid and bulky nature of the indane unit would influence the packing density and orientation of the molecules within the monolayer. uh.edu This controlled modification can be used to tune surface wettability, adhesion, and biocompatibility. Such functionalized surfaces are critical in the development of biosensors, microelectronic devices, and anti-corrosion coatings. The process is straightforward, typically involving the immersion of a clean gold substrate into a millimolar solution of the thiol in a solvent like ethanol (B145695) for several hours. sigmaaldrich.comnih.gov
Integration into Organic Electronic Materials (e.g., organic semiconductors, optoelectronic devices)
Sulfur-containing aromatic compounds are a cornerstone of organic electronics. The incorporation of sulfur atoms into conjugated systems can enhance intermolecular interactions and facilitate charge transport, which are key properties for organic semiconductors. While this compound itself is not a conjugated semiconductor, it can be used as a building block for larger, electronically active molecules.
The thiol group provides a reactive handle for coupling the indane unit into extended π-conjugated systems through reactions like Sonogashira or Suzuki coupling (after conversion of the thiol to a more suitable functional group). Moreover, the thiol group itself can serve as an effective anchor to bind organic semiconductors to gold electrodes in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The indane scaffold offers a structurally defined, non-planar component that could be used to control the solid-state packing of the semiconductor, thereby influencing device performance.
Development of Chemo-Sensory Platforms Based on Thiol Interactions
The strong and often specific interaction of thiol groups with heavy metal ions makes this compound a promising component for chemical sensors. mdpi.com Thiol-based chemosensors are designed to detect the presence of specific analytes, particularly toxic metal ions like Hg²⁺, Pb²⁺, and Cd²⁺, in environmental or biological samples. mdpi.com
A typical design for such a sensor involves linking the thiol-containing recognition unit (in this case, the indane thiol) to a signal-producing unit, such as a fluorophore or a chromophore. researchgate.netnih.govrsc.org In the absence of the target metal ion, the sensor exhibits a certain color or fluorescence intensity. Upon binding of the metal ion to the thiol group, the electronic properties of the signaling unit are perturbed, leading to a detectable change in the optical signal (e.g., a change in color or quenching/enhancement of fluorescence). semanticscholar.orgnih.gov The indane framework can provide a robust platform for holding the thiol and the signaling unit in a fixed orientation, potentially enhancing the selectivity and sensitivity of the sensor.
Table 2: Potential Metal Ion Detection Using Thiol-Based Sensors
| Target Ion | Typical Signal Transduction | Significance |
|---|---|---|
| Mercury (Hg²⁺) | Fluorescence Quenching or Color Change | High toxicity, environmental monitoring. |
| Silver (Ag⁺) | Fluorescence Enhancement or Color Change | Industrial applications and environmental impact. |
| Gold (Au³⁺) | Colorimetric or Fluorescent Response | Detection in mining and electronics recycling. |
| Lead (Pb²⁺) | Fluorescence Quenching | Widespread environmental pollutant with severe health effects. |
| Cadmium (Cd²⁺) | Fluorescence Enhancement | Toxic heavy metal found in industrial discharge. |
Advanced Analytical Methodologies for the Detection and Quantification of 2,3 Dihydro 1h Indene 4 Thiol
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Modern chromatographic techniques offer high-resolution separation, enabling the accurate assessment of purity and the analysis of complex mixtures containing 2,3-Dihydro-1H-indene-4-thiol.
Two-Dimensional Liquid Chromatography (2D-LC): For complex samples, comprehensive two-dimensional liquid chromatography (LCxLC) provides a significant enhancement in peak capacity and resolving power compared to conventional one-dimensional LC. In a hypothetical 2D-LC setup for the analysis of this compound, a non-polar C18 column could be used in the first dimension, followed by a polar cyano or phenyl-hexyl column in the second dimension. This orthogonality in separation mechanisms would allow for the effective separation of the target analyte from structurally similar impurities.
Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. teledynelabs.com It offers several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and unique selectivity. teledynelabs.comyoutube.com For the analysis of a moderately polar compound like this compound, SFC can provide efficient separation from both more polar and less polar impurities. The use of chiral stationary phases in SFC would also be highly effective for the separation of any potential enantiomers.
Advanced Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, advanced GC-MS techniques are invaluable for purity assessment. Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) can provide exceptional separation and identification of trace-level impurities. The high data density from GCxGC-TOF-MS allows for the creation of structured chromatograms (contour plots) that reveal the full complexity of a sample. While thiols can be challenging for GC analysis due to their reactivity, derivatization to more stable thioethers or disulfides can overcome these limitations. chromforum.org
Table 1: Comparison of Advanced Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis | Potential Challenges |
|---|---|---|---|
| 2D-LC | Two independent separation mechanisms | High peak capacity, resolution of complex mixtures | Longer analysis times, complex instrumentation |
| SFC | Supercritical fluid mobile phase | Fast analysis, reduced organic solvent use, unique selectivity | Lower elution strength for highly polar compounds |
| Advanced GC-MS | High-resolution gas-phase separation with mass detection | Excellent for volatile impurities, high sensitivity | Potential for thermal degradation, may require derivatization |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Trace Analysis and Metabolite Profiling (non-biological)
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural elucidation and trace-level quantification of this compound and its related compounds.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This allows for the unambiguous determination of the elemental composition of this compound and its potential degradation products or synthesis impurities.
Tandem Mass Spectrometry (MS/MS): In tandem MS, precursor ions corresponding to the molecule of interest are selected and fragmented to produce a characteristic fragmentation pattern. This fragmentation data provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-S bond, losses from the indene (B144670) ring system, and fragmentation of the aliphatic portion of the indene moiety. libretexts.orgnih.gov A hypothetical fragmentation pattern is presented in the table below.
Non-biological Metabolite Profiling: In the context of chemical stability and degradation studies, LC-HRMS/MS can be used to identify and profile non-biological "metabolites" or degradation products of this compound. This is crucial for understanding the compound's stability under various conditions (e.g., exposure to light, heat, or oxidizing agents).
Table 2: Hypothetical High-Resolution Mass Spectrometry Data and Fragmentation Pattern for this compound
| Parameter | Expected Value/Observation | Structural Interpretation |
|---|---|---|
| Monoisotopic Mass | C9H10S | Determination of elemental composition |
| [M+H]+ Precursor Ion | m/z [Calculated] | Protonated molecule |
| Major MS/MS Fragment 1 | Loss of SH | Cleavage of the thiol group |
| Major MS/MS Fragment 2 | Fragmentation of the indene ring | Characteristic ring cleavages |
| Major MS/MS Fragment 3 | Loss of C2H4 from the aliphatic ring | Retro-Diels-Alder type fragmentation |
Electrochemical Methods for Sensitive Detection and Redox Characterization
Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of redox-active compounds like this compound.
Cyclic Voltammetry (CV): Cyclic voltammetry can be used to investigate the redox properties of this compound. researchgate.netelectrochemsci.orgtheijes.com By scanning the potential at an electrode surface, the oxidation of the thiol group to a disulfide or other oxidized species can be observed. The resulting voltammogram provides information on the oxidation potential, the reversibility of the redox process, and can be used to estimate kinetic parameters. nih.gov For aromatic thiols, the oxidation potential can be influenced by the nature of the aromatic ring and any substituents. rsc.org
Electrochemical Sensors: Highly sensitive electrochemical sensors can be developed for the quantification of this compound. These sensors often utilize modified electrodes (e.g., with carbon nanotubes, nanoparticles, or conductive polymers) to enhance the electrochemical signal and lower the detection limit. Amperometric or voltammetric techniques can be employed for quantification, where the measured current is proportional to the concentration of the analyte. mdpi.com
Spectrophotometric and Fluorometric Derivatization Strategies for Enhanced Analytical Performance
Derivatization strategies are often employed to enhance the detectability and selectivity of analytical methods for thiols.
Spectrophotometric Derivatization: A classic method for the spectrophotometric quantification of thiols is the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). nih.gov The reaction of DTNB with a thiol cleaves the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB2-), which has a strong absorbance at 412 nm. This method, however, is a general assay for thiols and may not be specific for this compound in a mixture.
Fluorometric Derivatization: For higher sensitivity, fluorometric derivatization is a powerful approach. nih.govrsc.orgnih.govmdpi.comresearchgate.net A variety of reagents, often containing a maleimide (B117702) or a similar reactive group, can react with the thiol group of this compound to form a highly fluorescent product. The choice of the fluorogenic reagent can be tailored to the specific analytical requirements, such as the desired excitation and emission wavelengths.
Table 3: Examples of Derivatization Reagents for Thiol Analysis
| Reagent Type | Principle | Detection Method | Advantages |
|---|---|---|---|
| Ellman's Reagent (DTNB) | Thiol-disulfide exchange | Spectrophotometry (Absorbance at 412 nm) | Well-established, simple |
| Maleimide-based Fluorescent Probes | Michael addition to the thiol | Fluorometry | High sensitivity, tunable fluorescence properties |
| o-Phthalaldehyde (OPA) | Reaction with primary amines and thiols | Fluorometry | Can be used for simultaneous analysis of amino acids and thiols |
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive characterization of this compound. dntb.gov.uaresearchgate.netchemijournal.comajpaonline.comijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of non-volatile compounds. A reversed-phase HPLC separation can be coupled with a mass spectrometer to provide both retention time and mass-to-charge ratio information for this compound and its related substances. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a powerful tool for the analysis of volatile compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For the definitive structural elucidation of unknown impurities or degradation products, online LC-NMR can be employed. This technique allows for the acquisition of NMR spectra of compounds as they elute from the LC column, providing unambiguous structural information.
Nuclear Magnetic Resonance Spectroscopy for Quantitative Purity Determination (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can be used for the accurate determination of the purity of this compound without the need for a specific reference standard of the analyte itself. acs.orgnih.govacs.orgnih.govsigmaaldrich.com
¹H qNMR: In ¹H qNMR, the purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte to the integral of a signal from a certified reference standard of known purity that is added to the sample in a known amount. ox.ac.ukacs.org For this compound, well-resolved aromatic or aliphatic proton signals could be used for quantification. The key advantages of qNMR are its high precision and accuracy, and the fact that the signal response is directly proportional to the number of nuclei, making it a universal detector for compounds with NMR-active nuclei. While ³³S NMR is generally not practical for routine analysis due to the low natural abundance and quadrupolar nature of the ³³S nucleus, northwestern.eduhuji.ac.ilreddit.com ¹H qNMR provides a robust and reliable alternative for purity assessment.
Table 4: Key Parameters for ¹H qNMR Purity Determination of this compound
| Parameter | Requirement | Rationale |
|---|---|---|
| Internal Standard | High purity, chemically stable, non-reactive with the analyte, and has signals that do not overlap with the analyte's signals. | To provide an accurate reference for quantification. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the protons being integrated. | To ensure complete relaxation of the protons between scans for accurate integration. |
| Signal Selection | A well-resolved signal of the analyte, free from overlap with other signals. | To ensure that the integral accurately reflects the amount of the analyte. |
| Signal-to-Noise Ratio | Sufficiently high to allow for accurate integration. | To minimize integration errors. |
Synthesis and Characterization of Derivatives and Analogues of 2,3 Dihydro 1h Indene 4 Thiol
Structure-Reactivity Relationship Studies of Substituted 2,3-Dihydro-1H-indene-4-thiol Analogues
The reactivity of the thiol group in this compound and its analogues is significantly influenced by the electronic and steric nature of substituents on the aromatic ring and the indane framework. Structure-reactivity relationship (SRR) studies are crucial for understanding and predicting the chemical behavior of these compounds, which is essential for their application in various fields.
The acidity of the thiol proton (pKa) is a key determinant of its nucleophilicity and its propensity to undergo oxidation. Electron-withdrawing groups (EWGs) substituted on the aromatic ring, such as nitro (-NO₂) or cyano (-CN) groups, are expected to increase the acidity of the thiol by stabilizing the resulting thiolate anion through inductive and resonance effects. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, would decrease the acidity. These electronic effects directly impact the rate of reactions where the thiolate acts as a nucleophile.
Steric hindrance around the thiol group can also play a significant role in its reactivity. Substitution at positions 5 or 7 on the indane ring could sterically hinder the approach of reactants to the thiol group, thereby slowing down reaction rates. The conformation of the five-membered ring of the indane core can also influence the accessibility of the thiol group.
A hypothetical study on the reactivity of various substituted this compound analogues in a model reaction, such as alkylation with an electrophile, could yield valuable data. The reaction rates could be correlated with electronic parameters (e.g., Hammett constants) and steric parameters (e.g., Taft steric parameters) of the substituents.
Table 1: Predicted Effects of Substituents on the Reactivity of this compound Analogues
| Substituent Position | Substituent Type | Predicted Effect on Thiol Acidity | Predicted Effect on Nucleophilicity | Predicted Effect on Oxidation Potential |
| 6 | Electron-Withdrawing (-NO₂) | Increase | Decrease | Increase |
| 6 | Electron-Donating (-OCH₃) | Decrease | Increase | Decrease |
| 5 | Bulky Alkyl (e.g., -C(CH₃)₃) | Minimal electronic effect | Decrease (steric hindrance) | Minimal electronic effect |
| 7 | Halogen (-Cl) | Increase (inductive) | Decrease | Increase |
These predicted trends are based on established principles of physical organic chemistry and provide a framework for designing analogues with tailored reactivity. Experimental validation through kinetic studies and quantum chemical calculations would be necessary to establish definitive structure-reactivity relationships. The trapping ability of thiol groups in certain compounds has been correlated with their biological activities, suggesting that modulating the reactivity of the thiol in this compound analogues could be a strategy for developing new bioactive molecules.
Isosteric Replacements of the Thiol Moiety and their Chemical Consequences
Replacement with a Hydroxyl Group: The substitution of the thiol group with a hydroxyl group to give 2,3-dihydro-1H-inden-4-ol would lead to significant changes in chemical properties. Alcohols are generally less acidic than thiols, with a pKa of around 16-18 compared to approximately 10-11 for thiols. This lower acidity means that the corresponding alkoxide is a stronger base and a less potent nucleophile in protic solvents. The hydrogen bonding ability of the hydroxyl group is also stronger than that of the thiol group, which can affect solubility, crystal packing, and interactions with biological targets. From a synthetic standpoint, the chemistry of alcohols and thiols differs significantly. For instance, alcohols are more susceptible to elimination reactions and can be oxidized to aldehydes or carboxylic acids under conditions that would typically oxidize a thiol to a disulfide or sulfonic acid.
Replacement with a Selenol Group: The replacement of sulfur with selenium, its heavier chalcogen counterpart, results in 2,3-dihydro-1H-indene-4-selenol. Selenols are more acidic than the corresponding thiols, with a pKa around 5-6. This increased acidity means that at physiological pH, the selenol will exist predominantly as the selenolate anion, a powerful nucleophile. The C-Se bond is weaker and longer than the C-S bond, which can influence the conformation and metabolic stability of the molecule. Selenols are also more easily oxidized than thiols, often directly to the corresponding seleninic or selenonic acids, bypassing the diselenide stage which is the common oxidation product of thiols. This higher susceptibility to oxidation can be a key consideration in the stability and reactivity of these analogues.
Table 2: Comparison of Physicochemical Properties of Isosteres of this compound
| Functional Group | Approximate pKa | Hydrogen Bond Donor/Acceptor Strength | Nucleophilicity of Anion | Redox Potential |
| Thiol (-SH) | 10-11 | Moderate/Weak | Strong | Moderate |
| Hydroxyl (-OH) | 16-18 | Strong/Strong | Moderate | High (for oxidation to carbonyl) |
| Selenol (-SeH) | 5-6 | Weak/Weak | Very Strong | Low (easily oxidized) |
The choice of an isosteric replacement for the thiol group would depend on the desired application. If enhanced nucleophilicity and a lower oxidation potential are desired, a selenol might be a suitable replacement. If stronger hydrogen bonding and different metabolic pathways are sought, a hydroxyl group could be considered.
Synthesis of Polymeric and Oligomeric Forms of this compound
The presence of the reactive thiol group makes this compound a suitable monomer for the synthesis of various polymers and oligomers. Thiol-containing polymers are of interest for applications such as self-healing materials, drug delivery systems, and metal-ion complexation agents.
One common method for polymerizing thiol-containing monomers is through thiol-ene "click" chemistry . This reaction involves the radical-mediated or base-catalyzed addition of a thiol to a double bond (ene). For instance, this compound could be reacted with a di- or multi-functional ene, such as a diacrylate or a diallyl ether, to form a cross-linked polymer network. The reaction is typically rapid, high-yielding, and tolerant of a wide range of functional groups. Photo-initiation is often used to start the radical process, allowing for spatial and temporal control over the polymerization.
Another approach is oxidative polymerization . In the presence of a suitable oxidizing agent, such as air, iodine, or dimethyl sulfoxide (B87167) (DMSO), thiols can be oxidized to form disulfide bonds. Polymerization of this compound through this method would lead to a linear polymer, poly(2,3-dihydro-1H-indene-4-disulfide), where the indane units are linked by disulfide bridges. These disulfide bonds are dynamic covalent bonds, meaning they can be reversibly cleaved and reformed under certain conditions (e.g., in the presence of a reducing agent or upon irradiation with UV light). This property is highly desirable for creating self-healing and responsive materials.
Table 3: Potential Polymerization Methods for this compound
| Polymerization Method | Co-monomer/Reagent | Resulting Polymer Structure | Key Features of the Polymer |
| Thiol-ene "Click" Chemistry | Di- or multi-functional ene (e.g., PEG-diacrylate) | Cross-linked network | High stability, tunable mechanical properties |
| Oxidative Polymerization | Oxidizing agent (e.g., O₂, I₂) | Linear polymer with disulfide linkages | Dynamic covalent bonds, potential for self-healing |
| Polycondensation | Dihaloalkane (e.g., 1,4-dibromobutane) | Linear polymer with thioether linkages | Stable C-S bonds, good thermal stability |
The properties of the resulting polymers would be highly dependent on the polymerization method and the specific co-monomers or reagents used. For example, using a flexible co-monomer like polyethylene (B3416737) glycol (PEG) diacrylate in a thiol-ene polymerization would result in a more flexible and hydrophilic polymer compared to using a rigid aromatic diene. The characterization of these polymers would involve techniques such as gel permeation chromatography (GPC) to determine molecular weight, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to confirm the structure, and thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess their thermal stability and phase transitions.
Exploration of Heterocyclic Ring Fused Analogues
Fusing a heterocyclic ring to the indane scaffold of this compound can lead to novel chemical entities with unique electronic and biological properties. The thiol group can serve as a key functional handle for the construction of sulfur-containing heterocycles, such as thiophenes and thiazoles.
Thieno[2,3-f]indane Analogues: The synthesis of a thieno[2,3-f]indane ring system could potentially be achieved through a multi-step sequence starting from this compound. One plausible route would involve the S-alkylation of the thiol with an α-haloketone, followed by an intramolecular cyclization and dehydration reaction, a common strategy for thiophene (B33073) synthesis known as the Fiesselmann thiophene synthesis. The resulting thieno-fused indane would be a rigid, planar system with an extended π-electron network, which could impart interesting photophysical properties.
Thiazolo[4,5-f]indane Analogues: The construction of a thiazole (B1198619) ring fused to the indane core is another attractive synthetic target. A common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In this context, a derivative of this compound, such as a 5-amino-4-thiol derivative, could potentially be used as a starting material. The amino and thiol groups could react with a suitable one-carbon synthon to form the fused thiazole ring. Thiazole-containing compounds are known to exhibit a wide range of biological activities, and their fusion to the indane scaffold could lead to novel therapeutic agents.
Table 4: General Synthetic Strategies for Heterocyclic Fused Analogues
| Heterocyclic Ring | General Synthetic Approach | Key Starting Material Derived from this compound | Potential Properties of Fused System |
| Thiophene | Fiesselmann Synthesis or similar cyclizations | This compound | Extended π-conjugation, potential for electronic materials |
| Thiazole | Hantzsch Synthesis or related methods | 5-Amino-2,3-dihydro-1H-indene-4-thiol | Biologically active scaffold, potential for medicinal applications |
The synthesis of these heterocyclic fused analogues would require careful planning of the synthetic routes and optimization of reaction conditions. Characterization of the products would rely heavily on spectroscopic methods, particularly NMR and mass spectrometry, to confirm the regiochemistry of the ring fusion. The exploration of these novel heterocyclic systems derived from this compound holds promise for the discovery of new materials and bioactive compounds.
Environmental Chemistry and Degradation Pathways of 2,3 Dihydro 1h Indene 4 Thiol Academic Perspective
Photolytic Degradation Mechanisms in Model Environmental Systems
A thorough literature review did not yield any studies specifically investigating the photolytic degradation of 2,3-Dihydro-1H-indene-4-thiol. While general principles of photolysis for aromatic compounds and thiols are established, the absence of empirical data for this specific molecule means that its susceptibility to direct or indirect photodegradation, the quantum yield, and the identity of potential transformation products remain uncharacterized.
Oxidative Transformation Pathways in Aquatic and Atmospheric Environments
Chemical Hydrolysis and Solvolysis Pathways
There is a lack of published data on the chemical hydrolysis and solvolysis of this compound. The stability of the thiol group attached to the indane ring system under various pH conditions relevant to environmental systems has not been documented. Therefore, the rate of hydrolysis and the resulting degradation products are currently unknown.
Sorption and Mobility Studies in Abiotic Environmental Matrices
No studies were found that have examined the sorption behavior and mobility of this compound in abiotic environmental matrices such as soil, sediment, or groundwater systems. Key parameters used to predict environmental mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been experimentally determined or modeled for this specific compound. Therefore, its potential for leaching into groundwater or partitioning to sediment remains unquantified.
Historical Context, Current Challenges, and Future Research Directions for 2,3 Dihydro 1h Indene 4 Thiol Research
Evolution of Synthetic Strategies for Indene (B144670) and Thiol Chemistry
The development of synthetic routes to 2,3-dihydro-1H-indene-4-thiol is rooted in the broader historical advancements of both indene and thiol chemistry. The journey to synthesize such a specific molecule has been shaped by decades of progress in carbon-carbon and carbon-sulfur bond formation.
Indene Synthesis: The indene framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, has been a target of organic synthesis for over a century. Early methods often relied on intramolecular cyclization reactions. For instance, the intramolecular acylation of 3-arylpropanoic acids or their corresponding halides has been a classical approach to constructing the indanone precursor, which can then be further elaborated to indene derivatives. rsc.org More contemporary strategies have focused on transition metal-catalyzed reactions, offering greater efficiency and functional group tolerance. Rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes, for example, have provided high yields of indene derivatives, with regioselectivity influenced by the steric properties of the alkyne substituent. organic-chemistry.org Another modern approach involves the iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, which proceeds through the cleavage of a carbon-nitrogen bond to form a benzyl (B1604629) cation intermediate that subsequently cyclizes. organic-chemistry.org Furthermore, methods combining palladium-catalyzed Suzuki coupling with ruthenium-catalyzed ring-closing metathesis have enabled the controlled synthesis of functionalized indenes from readily available phenols. organic-chemistry.org These advancements highlight a shift from harsh, non-catalytic conditions to milder, more selective catalytic systems for constructing the indene core. nih.govresearchgate.net
Thiol Synthesis: The history of organosulfur chemistry dates back to the 19th century, with the first laboratory preparation of thiols occurring in 1834. tandfonline.comtandfonline.combritannica.com Early methods for introducing a thiol group often involved the reaction of an alkyl halide with a sulfur nucleophile. A common laboratory-scale method is the S-alkylation of thiourea (B124793) with an alkyl halide to form an isothiouronium salt, followed by hydrolysis. wikipedia.org This approach is particularly effective for primary halides. wikipedia.org Another classical route involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with elemental sulfur, followed by hydrolysis of the resulting thiolate. britannica.comwikipedia.org Industrial synthesis often employs the reaction of hydrogen sulfide (B99878) with alcohols in the presence of an acidic catalyst or the addition of hydrogen sulfide to alkenes. wikipedia.org The evolution of thiol synthesis has been driven by the need for milder and more functional group-tolerant methods, moving away from strongly basic or reactive organometallic reagents. The development of methods for introducing the sulfhydryl group has been crucial for accessing a wide array of organosulfur compounds. wikipedia.orgebsco.com
The convergence of these two fields of synthetic chemistry has enabled the preparation of complex molecules like this compound. The synthesis would typically involve the initial construction of the indane skeleton, followed by the introduction of the thiol functionality at the 4-position, or vice versa, depending on the specific synthetic strategy and the availability of starting materials. The historical development in both areas has provided a diverse toolbox for organic chemists to design and execute syntheses of such substituted indane derivatives.
Unexplored Reactivity Patterns and Synthetic Opportunities
While the fundamental reactivity of the indane skeleton and the thiol group are well-established, the specific reactivity of this compound presents several avenues for further exploration. The interplay between the aromatic ring, the dihydroindene scaffold, and the nucleophilic thiol group can lead to unique chemical behavior and open up new synthetic possibilities.
One area of unexplored reactivity lies in the intramolecular reactions involving the thiol group and the indane framework. For instance, under specific conditions, the thiol could potentially participate in cyclization reactions with activated positions on the aromatic ring or the five-membered ring, leading to novel sulfur-containing heterocyclic systems fused to the indane core. The development of catalytic systems to promote such transformations could provide access to a new class of compounds with potentially interesting biological or material properties.
Furthermore, the oxidation of the thiol group in this compound to various sulfur oxidation states (sulfenic acid, sulfinic acid, sulfonic acid) and the subsequent reactivity of these oxidized species remain largely unexplored. ebsco.com These derivatives could serve as versatile intermediates for further functionalization. For example, the corresponding sulfonic acid could be converted into sulfonamides or sulfonate esters, introducing a range of new functionalities onto the indane scaffold.
From a synthetic opportunities perspective, this compound can be viewed as a versatile building block for the synthesis of more complex molecules. The thiol group provides a handle for various coupling reactions, such as thiol-ene and thiol-yne "click" chemistry, allowing for the facile attachment of this fragment to other molecular scaffolds. researchgate.net This could be particularly useful in the synthesis of polymers or in the modification of biomolecules.
The development of asymmetric syntheses of chiral derivatives of this compound also represents a significant opportunity. While methods for the asymmetric synthesis of indanes exist, the introduction of a thiol group adds another layer of complexity and potential for stereocontrol. acs.org Enantiomerically pure indanethiols could be valuable as chiral ligands in asymmetric catalysis or as building blocks for the synthesis of chiral drugs.
Finally, the unique electronic properties arising from the interaction between the sulfur atom and the aromatic ring could be exploited in the design of novel organosulfur reagents. The electron-donating nature of the thiol group can influence the reactivity of the aromatic ring in electrophilic substitution reactions, potentially allowing for regioselective functionalization that is different from that of unsubstituted indane.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The fields of chemical synthesis and characterization are currently undergoing a technological revolution, with the integration of artificial intelligence (AI), machine learning (ML), and automated experimentation. These emerging technologies hold significant promise for advancing the research and development of compounds like this compound.
Automated Experimentation: Robotic platforms for automated synthesis and reaction optimization can be employed to rapidly screen a wide range of reaction conditions. For instance, in the synthesis of this compound, an automated system could systematically vary parameters such as catalysts, solvents, temperatures, and reaction times to identify the optimal conditions for maximizing yield and purity. This high-throughput approach can drastically reduce the time and resources required for process development compared to traditional manual experimentation.
Advanced Characterization Techniques: The integration of advanced analytical techniques with computational methods is enhancing our ability to characterize complex molecules. For this compound and its derivatives, techniques like high-resolution mass spectrometry and multi-dimensional NMR spectroscopy can provide detailed structural information. When coupled with quantum mechanical calculations, these experimental data can be used to gain a deeper understanding of the molecule's electronic structure, conformation, and reactivity. This synergy between experimental and computational characterization is crucial for rationalizing observed chemical behavior and for the informed design of new molecules with desired properties.
Furthermore, the development of in-situ reaction monitoring technologies, such as process analytical technology (PAT), allows for real-time analysis of chemical reactions. This can provide valuable kinetic and mechanistic data for the synthesis of this compound, enabling better control over the reaction process and facilitating scale-up. The data generated from these advanced characterization and monitoring techniques can, in turn, be fed back into AI/ML models to further refine predictive synthesis and property models, creating a closed-loop system for accelerated discovery and development.
Development of Sustainable and Economically Viable Synthesis Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a compound like this compound, the development of sustainable and economically viable synthesis processes is crucial for its potential large-scale application. This involves considering factors such as atom economy, the use of renewable feedstocks, energy efficiency, and waste reduction.
A key aspect of developing a sustainable synthesis is the choice of starting materials. Ideally, the synthesis should begin from readily available and renewable resources. Research into biocatalytic methods or the use of platform chemicals derived from biomass could provide more sustainable alternatives to traditional petroleum-based starting materials.
The efficiency of the synthetic route itself is another critical factor. This includes maximizing atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. The use of catalytic methods is paramount in achieving this goal, as catalysts can enable reactions to proceed with high selectivity and efficiency, often under milder conditions, thus reducing energy consumption. For the synthesis of the indane framework and the introduction of the thiol group, the development of novel, highly active, and recyclable catalysts is an important area of research.
Minimizing the use of hazardous and volatile organic solvents is another cornerstone of green chemistry. The exploration of alternative reaction media, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis. Furthermore, solvent-free reaction conditions should be investigated wherever possible.
Waste reduction is also a primary concern. This can be addressed not only by improving reaction efficiency but also by designing processes that minimize the formation of byproducts. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the need for intermediate purification, can significantly improve process efficiency and reduce waste generation. rsc.org
Prospects for Novel Functional Materials Based on this compound Architectures
The unique combination of a rigid indane scaffold and a reactive thiol group makes this compound a promising building block for the development of novel functional materials. The specific properties of this molecule can be leveraged to create materials with tailored characteristics for a variety of applications.
One potential application lies in the field of polymer chemistry. The thiol group can participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and orthogonal reactions that can be used for polymer synthesis and modification. researchgate.net By incorporating this compound as a monomer or a cross-linking agent, it is possible to create polymers with enhanced thermal stability, and specific optical or electronic properties imparted by the indane moiety. The rigid nature of the indane unit could also lead to polymers with high glass transition temperatures and improved mechanical strength.
Furthermore, the ability of thiols to bind to metal surfaces, particularly gold, opens up possibilities for the use of this compound in the development of self-assembled monolayers (SAMs). SAMs of this compound on gold surfaces could be used to modify the surface properties of materials, for applications in areas such as corrosion protection, lubrication, and biocompatible coatings. The indane group would provide a well-defined and rigid structure to the monolayer.
In the realm of materials for electronics, organosulfur compounds have been investigated for their potential use in organic electronics. nih.gov The sulfur atom in this compound can influence the electronic properties of the molecule. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The indane framework provides a robust and tunable platform for modifying the electronic and photophysical properties of the resulting materials.
Finally, the potential for this compound to act as a ligand for metal complexes could lead to the development of novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, sensing, or gas storage properties, with the indane group playing a role in defining the porosity and dimensionality of the framework. The exploration of the coordination chemistry of this ligand with various metal ions is a promising avenue for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
